molecular formula C16H18N2O B5585738 N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide

N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide

Cat. No.: B5585738
M. Wt: 254.33 g/mol
InChI Key: YUGPJTFOZWKQKY-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide is an organic compound that belongs to the class of amides It is characterized by the presence of a glycinamide moiety attached to a phenyl group and a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide typically involves the reaction of 2,6-dimethylaniline with phenylglycine in the presence of a coupling reagent. One common method involves the use of 2-chloroacetyl chloride and 2,6-dimethylaniline to form an intermediate, which is then reacted with phenylglycine to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, and may include steps such as recrystallization and purification using chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Substituted amides with various functional groups.

Scientific Research Applications

N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide is unique due to its specific combination of the glycinamide moiety with the 2,6-dimethylphenyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-anilino-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-12-7-6-8-13(2)16(12)18-15(19)11-17-14-9-4-3-5-10-14/h3-10,17H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGPJTFOZWKQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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